

"molecular weight of 2,4-dichloropyridine-3-carboxylic acid"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-dichloropyridine-3-carboxylic Acid

Cat. No.: B1311869

[Get Quote](#)

Technical Guide: 2,4-Dichloropyridine-3-carboxylic Acid

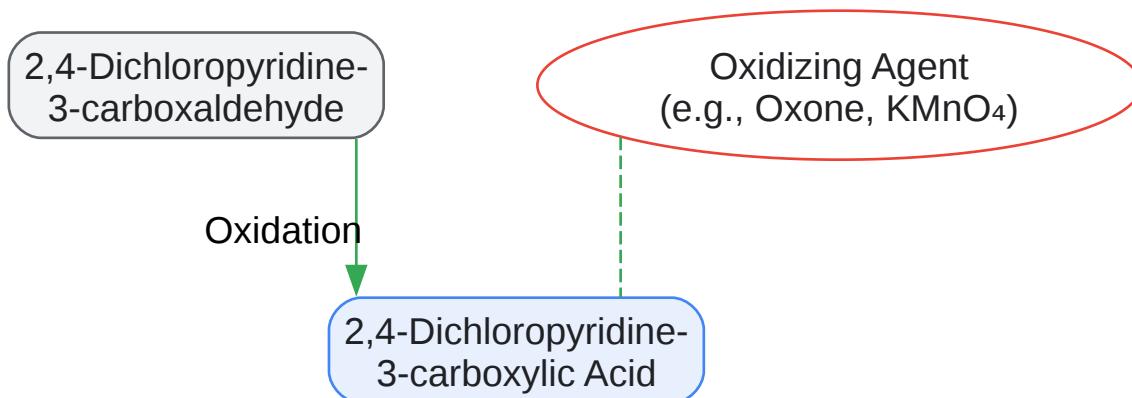
An In-depth Profile for Researchers, Scientists, and Drug Development Professionals

Overview

2,4-Dichloropyridine-3-carboxylic acid, also known as 2,4-dichloronicotinic acid, is a halogenated heterocyclic compound. Its structure, featuring a pyridine ring substituted with two chlorine atoms and a carboxylic acid group, makes it a versatile and reactive intermediate in organic synthesis. This compound serves as a critical building block in the development of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for various chemical transformations, including nucleophilic substitution, cross-coupling reactions, and amide bond formations, enabling the construction of novel compounds with specific biological activities.

Chemical and Physical Properties

The fundamental properties of **2,4-dichloropyridine-3-carboxylic acid** are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.

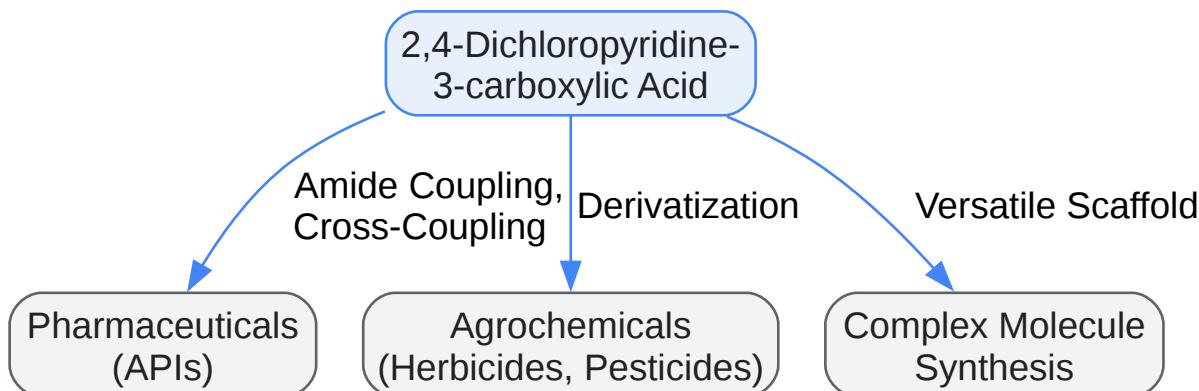

Property	Value	Reference(s)
Molecular Weight	192.00 g/mol	[1]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₂	[1]
CAS Number	262423-77-8	[1]
Common Synonyms	2,4-Dichloronicotinic acid	[1]
Appearance	White to off-white solid/crystalline powder	[2]
Melting Point	154 °C	
SMILES	OC(=O)c1c(Cl)ccnc1Cl	[1]
InChI Key	ZFGZNVSNOJPGDV-UHFFFAOYSA-N	

Synthesis and Reactivity

The synthesis of **2,4-dichloropyridine-3-carboxylic acid** is most commonly achieved through the oxidation of its corresponding aldehyde, 2,4-dichloropyridine-3-carboxaldehyde. This transformation is a standard procedure in organic chemistry.

General Synthesis Pathway

The oxidation of the aldehyde functional group to a carboxylic acid can be accomplished using a variety of oxidizing agents. Common methods include the use of potassium permanganate (KMnO₄), chromic acid, or milder reagents like Oxone. The presence of the electron-withdrawing pyridine ring and chlorine atoms influences the reactivity of the molecule.


[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **2,4-dichloropyridine-3-carboxylic acid**.

Applications in Research and Drug Development

Substituted pyridine derivatives are integral to medicinal chemistry. Halogenated nicotinic acids, such as the 2,4-dichloro isomer, are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and other biologically active molecules.[3]

- **Pharmaceutical Intermediates:** The compound is a crucial precursor for creating novel therapeutic agents.[2] Its structure is incorporated into molecules targeting a range of diseases, including those requiring antibacterial, antiviral, and anti-inflammatory action.[3] The reactive chlorine atoms can be displaced by various nucleophiles, and the carboxylic acid group can be converted to amides, esters, or other functional groups, providing a scaffold for building diverse molecular libraries.
- **Agrochemicals:** In the agrochemical sector, **2,4-dichloropyridine-3-carboxylic acid** is used in the development of modern herbicides and pesticides.[2] Its derivatives are designed to exhibit specific activities that contribute to crop protection and yield enhancement.
- **Organic Synthesis Building Block:** Beyond specific applications, it serves as a versatile building block in broader organic synthesis, enabling the creation of complex heterocyclic structures for materials science and coordination chemistry research.[3]

[Click to download full resolution via product page](#)

Caption: Role as a central building block in various chemical industries.

Experimental Protocols

The following is a representative protocol for the synthesis of **2,4-dichloropyridine-3-carboxylic acid** based on general methods for the oxidation of aldehydes.^[4]

Synthesis via Oxidation of 2,4-Dichloropyridine-3-carboxaldehyde

Objective: To convert 2,4-dichloropyridine-3-carboxaldehyde to **2,4-dichloropyridine-3-carboxylic acid** using Oxone as the oxidizing agent.

Materials:

- 2,4-Dichloropyridine-3-carboxaldehyde (1.0 eq)
- Oxone (potassium peroxymonosulfate) (approx. 2.0 eq)
- Dimethylformamide (DMF)
- Deionized water
- Hydrochloric acid (1 M)
- Ethyl acetate

- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Standard glassware for extraction and filtration

Procedure:

- In a round-bottom flask, dissolve 2,4-dichloropyridine-3-carboxaldehyde (1.0 eq) in dimethylformamide (DMF).
- In a separate beaker, prepare a solution of Oxone (2.0 eq) in deionized water.
- Cool the aldehyde solution to 0°C using an ice bath.
- Add the Oxone solution dropwise to the stirred aldehyde solution over a period of 30 minutes, maintaining the temperature at 0-5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quench the reaction by slowly adding a saturated solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
- Acidify the mixture to a pH of approximately 2-3 with 1 M hydrochloric acid.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the solution and remove the solvent under reduced pressure to yield the crude **2,4-dichloropyridine-3-carboxylic acid**.

- The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Safety and Handling

Specific safety data for **2,4-dichloropyridine-3-carboxylic acid** is not extensively published. Therefore, safety precautions should be based on the data for its immediate precursor, 2,4-dichloropyridine-3-carboxaldehyde, which is known to be hazardous.

Hazard Statements (based on precursor):

- H302: Harmful if swallowed.[5]
- H315: Causes skin irritation.[4][5]
- H319: Causes serious eye irritation.[4][5]
- H335: May cause respiratory irritation.[4][5]

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
- P264: Wash skin thoroughly after handling.
- P280: Wear protective gloves/eye protection/face protection.
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin, eyes, and clothing.

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. CN105622396A - 2,4-dichlorophenoxyacetic acid preparation method - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["molecular weight of 2,4-dichloropyridine-3-carboxylic acid"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311869#molecular-weight-of-2-4-dichloropyridine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com